molecular formula C15H13NO5 B1429701 3-{[4-(Ethoxycarbonyl)pyridin-2-yl]oxy}benzoic acid CAS No. 1415719-71-9

3-{[4-(Ethoxycarbonyl)pyridin-2-yl]oxy}benzoic acid

Cat. No. B1429701
M. Wt: 287.27 g/mol
InChI Key: RQUNXFVBFNUBPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-{[4-(Ethoxycarbonyl)pyridin-2-yl]oxy}benzoic acid” is a chemical compound with the molecular formula C15H13NO5. It is available for purchase from various chemical suppliers .

Scientific Research Applications

1. Coordination Polymers and Photophysical Properties

3-{[4-(Ethoxycarbonyl)pyridin-2-yl]oxy}benzoic acid and similar compounds have been used in the synthesis of lanthanide-based coordination polymers. These polymers exhibit interesting structural and photophysical properties, such as luminescence efficiencies and extended excited state lifetimes, making them potentially useful in materials science and photonics (Sivakumar et al., 2011).

2. Crystallography and Molecular Structure

The compound and its derivatives have been studied for their crystal structures under different conditions. These studies contribute to our understanding of molecular geometry and intermolecular interactions, which are crucial in the design of new materials and pharmaceuticals (Hong Lin & Yi‐Ping Zhang, 2012).

3. Liquid Crystal Phases and Hydrogen-Bonding

Research has also explored the use of this compound in the formation of supramolecular liquid crystal phases. These studies focus on how different substituents and intermolecular hydrogen bonding affect the stability and extent of liquid crystal phases, which is valuable in the field of liquid crystal technology (Naoum et al., 2010).

4. Synthesis and Structural Analysis of Metal-Organic Frameworks

The compound has been used in the synthesis of metal-organic frameworks (MOFs). These structures are significant for their thermo- and solvatochromic properties, indicating potential applications in sensing and molecular separation (Gift Mehlana et al., 2012).

5. Luminescence and Magnetism in Coordination Complexes

There's research involving the use of similar compounds in the synthesis of lanthanide coordination complexes, which are studied for their luminescence and magnetic properties. These properties are essential for applications in luminescent materials and magnetic resonance imaging (MRI) contrast agents (Guangfeng Hou et al., 2013).

properties

IUPAC Name

3-(4-ethoxycarbonylpyridin-2-yl)oxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO5/c1-2-20-15(19)11-6-7-16-13(9-11)21-12-5-3-4-10(8-12)14(17)18/h3-9H,2H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQUNXFVBFNUBPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NC=C1)OC2=CC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[4-(Ethoxycarbonyl)pyridin-2-yl]oxy}benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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